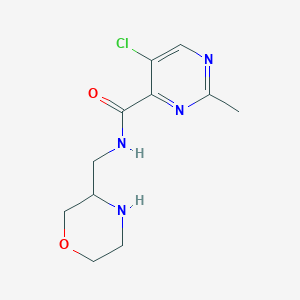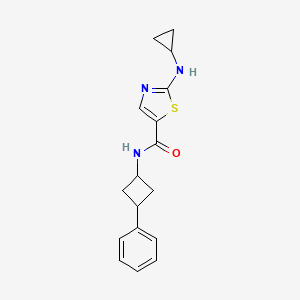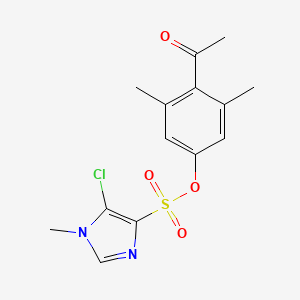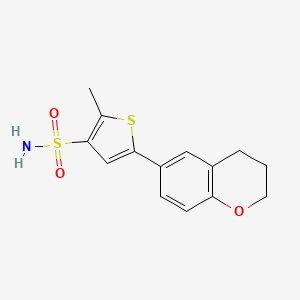![molecular formula C14H17ClN2O2 B7437112 (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol, also known as CQMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CQMA is a derivative of chloroquine, a well-known antimalarial drug.
作用机制
The mechanism of action of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol is not yet fully understood. However, it has been suggested that (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may inhibit the function of lysosomes, which are organelles responsible for the degradation of cellular waste. This inhibition may lead to the accumulation of waste products in cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and SARS-CoV-2.
实验室实验的优点和局限性
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to exhibit low toxicity in vitro. However, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has not yet been extensively studied in vivo, which may limit its potential applications.
未来方向
There are several future directions for the study of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol. One potential direction is the further investigation of its antitumor activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a chemotherapeutic agent for the treatment of cancer. Another potential direction is the study of its antiviral activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a treatment for viral infections, including emerging viruses such as SARS-CoV-2. Finally, the potential use of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol in the treatment of Alzheimer's disease should be further explored.
合成方法
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol can be synthesized by reacting chloroquine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through a Mannich reaction, resulting in the formation of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol.
科学研究应用
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit antitumor, antimalarial, and antiviral activities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-11(8-18)17-7-10-4-5-13(15)12-3-2-6-16-14(10)12/h2-6,11,17-18H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDSKOJPYSOEY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)


![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)
